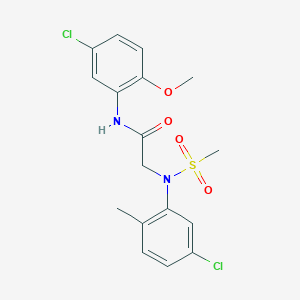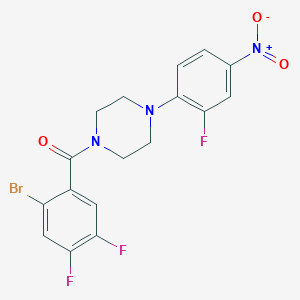
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-4,5-difluorobenzoyl)-4-(2-fluoro-4-nitrophenyl)piperazine, commonly known as BDF-7378, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development.
Mécanisme D'action
BDF-7378 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including histone deacetylases (HDACs) and topoisomerases. Additionally, BDF-7378 has been shown to modulate the activity of several signaling pathways involved in cancer cell survival and proliferation, including the PI3K/Akt and MAPK/ERK pathways. The exact mechanism of action of BDF-7378 in neuroprotection is not yet fully understood, but it has been suggested to involve the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
BDF-7378 has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro. Additionally, BDF-7378 has been shown to reduce the growth and invasiveness of cancer cells in animal models. In animal models of neurological disorders, BDF-7378 has been shown to improve motor function and reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDF-7378 in lab experiments is its potent activity against cancer cells and its potential therapeutic application in the treatment of cancer and neurological disorders. Additionally, BDF-7378 has been shown to have low toxicity in animal models. One limitation of using BDF-7378 in lab experiments is its relatively complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
For the study of BDF-7378 include further investigation of its mechanism of action in neuroprotection and the development of more efficient synthesis methods for its production. Additionally, the potential use of BDF-7378 in combination with other drugs for the treatment of cancer and neurological disorders should be explored. Finally, the development of BDF-7378 derivatives with improved potency and selectivity for specific cancer cell types may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
BDF-7378 is synthesized through a multi-step process involving the reaction of 2-bromo-4,5-difluorobenzoyl chloride with 4-(2-fluoro-4-nitrophenyl)piperazine in the presence of a base. The resulting product is then purified through a series of chromatographic techniques to obtain BDF-7378 in its pure form.
Applications De Recherche Scientifique
BDF-7378 has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. In vitro studies have shown that BDF-7378 has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BDF-7378 has been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(2-bromo-4,5-difluorophenyl)-[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF3N3O3/c18-12-9-14(20)13(19)8-11(12)17(25)23-5-3-22(4-6-23)16-2-1-10(24(26)27)7-15(16)21/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPARRQGYGWTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])F)C(=O)C3=CC(=C(C=C3Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,5-difluorophenyl)[4-(2-fluoro-4-nitrophenyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5130450.png)
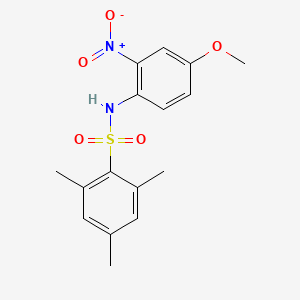
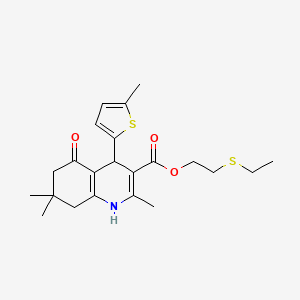
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5130479.png)
![ethyl 4-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5130490.png)
![2-chloro-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5130498.png)
![{[5-benzyl-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5130499.png)
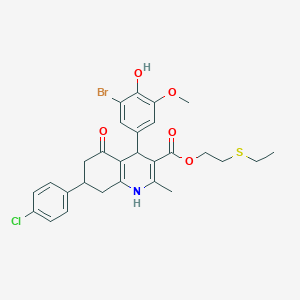

![diethyl 3-methyl-5-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B5130522.png)

![7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-1H-indol-6-ol hydrochloride](/img/structure/B5130544.png)
![1-{2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5130551.png)
